molecular formula C15H9FINO B15169827 N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-69-2

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B15169827
CAS No.: 647025-69-2
M. Wt: 365.14 g/mol
InChI Key: LPYDAGGGXULTNA-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide is a complex organic compound with the molecular formula C15H9FINO This compound is characterized by the presence of fluoro, iodo, and phenylethynyl groups attached to a phenyl ring, along with a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylethynyl Group: This step involves the coupling of a phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.

    Introduction of the Fluoro and Iodo Groups: The fluoro and iodo substituents are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents.

    Formamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The presence of fluoro and iodo groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The phenylethynyl group can facilitate interactions with hydrophobic pockets in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]acetamide
  • N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]benzamide
  • N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]propionamide

Uniqueness

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide is unique due to the specific combination of fluoro, iodo, and phenylethynyl groups attached to the phenyl ring, along with the formamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

647025-69-2

Molecular Formula

C15H9FINO

Molecular Weight

365.14 g/mol

IUPAC Name

N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H9FINO/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19)

InChI Key

LPYDAGGGXULTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=O

Origin of Product

United States

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